molecular formula C26H17NO5 B123006 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 359010-70-1

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B123006
CAS No.: 359010-70-1
M. Wt: 423.4 g/mol
InChI Key: GIERQYKZWFLVGR-UHFFFAOYSA-N
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Description

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is a fluorescent compound commonly used as a probe for detecting reactive oxygen species (ROS). It is known for its high specificity and sensitivity in detecting highly reactive oxygen species such as hydroxyl radicals, peroxynitrite, and hypochlorite . This compound is particularly valuable in biological and chemical research due to its ability to provide insights into oxidative stress and related cellular processes.

Scientific Research Applications

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of related compounds like APF involves the detection of highly reactive oxygen species. APF converts to its fluorescent form, fluorescein, upon oxidation . This property allows it to be used as a probe to detect and measure reactive nitrogen and oxygen species such as peroxynitrite, both in vivo and in vitro .

Safety and Hazards

The safety data sheet for a related compound, Benzoic acid, indicates that it may form combustible dust concentrations in air . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The related compounds HPF and APF are used as novel fluorescence probes to detect selectively highly reactive oxygen species . They have been found to be resistant to light-induced autoxidation . These compounds should be useful as tools to study the roles of hROS and (-)OCl in many biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity and sensitivity for detecting highly reactive oxygen species. Unlike some other probes, it does not react with nitric oxide, superoxide, or hydrogen peroxide, making it particularly useful for differential detection of peroxynitrite .

Properties

IUPAC Name

2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERQYKZWFLVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469879
Record name 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359010-70-1
Record name 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid in the study of chlorite dismutase (Cld)?

A: 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid, along with other compounds like methionine and monochlorodimedone, functions as a hypochlorite trap in this study []. Researchers used these traps to investigate the mechanism of Cld inactivation.

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